Structural Differentiation: The Critical 3-Chloro Substituent vs. Commercially Available Analog
The target compound differs from the commercially available N-(4-chlorophenyl)-4-methoxybenzenesulfonamide (CAS 97026-74-9) by the presence of a chloro substituent at the 3-position of the benzenesulfonamide ring. This substitution increases molecular weight from 297.76 g/mol to 332.2 g/mol, adds a second chlorine atom, and alters the computed lipophilicity [1]. In sulfonamide-based kinase inhibitor design, halogen substitution ortho to the sulfonamide group has been shown to influence binding affinity through modulation of sulfonamide H‑bond donor strength and hydrophobic interactions with the kinase hinge region [2].
| Evidence Dimension | Structural and physicochemical properties |
|---|---|
| Target Compound Data | Molecular formula C13H11Cl2NO3S; MW 332.2 g/mol; XLogP3 3.7; HBD 1; HBA 4 [1] |
| Comparator Or Baseline | N-(4-chlorophenyl)-4-methoxybenzenesulfonamide (CAS 97026-74-9): C13H12ClNO3S; MW 297.76 g/mol |
| Quantified Difference | Difference of +34.44 g/mol (MW); +1 Cl atom; distinct H‑bond and lipophilicity profile |
| Conditions | Computed properties (PubChem release 2025.09.15) |
Why This Matters
The 3-chloro substituent is a critical pharmacophoric feature in multiple kinase inhibitor chemotypes; its absence in the more readily available analog means that biological data generated with the analog cannot be directly extrapolated to the target compound.
- [1] PubChem. Benzenesulfonamide, 3-chloro-N-(4-chlorophenyl)-4-methoxy- (CID 961770). National Library of Medicine. Accessed 2026-04-30. View Source
- [2] Garg, R., et al. (2014). Substituent Effects on Drug–Receptor H‑bond Interactions: Correlations Useful for the Design of Kinase Inhibitors. Journal of Medicinal Chemistry, 57(10), 4134–4145. View Source
